molecular formula C14H21ClN2O2 B8624136 2-(2-(Tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl amine

2-(2-(Tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl amine

Cat. No. B8624136
M. Wt: 284.78 g/mol
InChI Key: XRFMOMITNUAWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl amine is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,18)

InChI Key

XRFMOMITNUAWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 629 mg (2.02 mmol) 2-(2-(tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl azide from the previous step in 30.0 mL THF containing 3.1 mL water was added 1.06 g (4.05 mmol) triphenylphosphine and the reaction was stirred at room temperature overnight. The THF was removed in vacuo and the residual aqueous phase extracted with methylene chloride (3×). The organics were combined, washed with brine, dried over sodium sulfate, filtered and concentrated to dryness in vacuo. Flash chromatography on silica gel (linear gradient from 266/10/1 to 200/10/1 of methylene chloride/methanol/concentrated ammonium hydroxide) gave 2-(2-(tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl amine as a colorless oil: 1H NMR (DMSO-d6, 400 MHz): δ 7.45 (d, 1H, J=1.7 Hz), 7.18 (dd, 1H, J=2.1 and 8.2 Hz), 7.12 (d, 1H, J=8.2 Hz), 7.01 (br t, 1H, J=5.2 Hz), 3.73 (s, 2H), 3.07 (dt, 2H, J=6.5 and 7.3 Hz), 2.68 (t, 2H, J=7.4 Hz), 1.36 (s, 9H); MS (Electrospray): M+H=285.1; TLC Rf=0.33 (160/10/1 of methylene chloride/methanol/concentrated ammonium hydroxide).
Name
2-(2-(tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl azide
Quantity
629 mg
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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